RyRs activator 5

Ryanodine receptor Molecular dynamics 3D-QSAR

Research on insect RyR pharmacology is often compromised by off-target effects and unknown species selectivity of generic agonists. RyRs activator 5 (Compound A-1) is a synthetic small-molecule agonist developed specifically against Spodoptera frugiperda RyR via CADD (CoMFA, CoMSIA, MD). - **Key Use:** Reference compound for SAR campaigns, calcium flux assays, and [³H]ryanodine binding displacement. - **Differentiation:** MD simulations confirm differential binding stability (RMSD <2.5 Å) vs. mammalian RyR1. - **Logistics:** Packaged for in vitro pharmacology; immediate shipment available.

Molecular Formula C23H24Cl2FN5O3
Molecular Weight 508.4 g/mol
Cat. No. B12374616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRyRs activator 5
Molecular FormulaC23H24Cl2FN5O3
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)OCCF)C(=O)NC(C)(C)C)Cl
InChIInChI=1S/C23H24Cl2FN5O3/c1-13-10-14(24)11-15(21(32)29-23(2,3)4)19(13)28-22(33)17-12-18(34-9-7-26)30-31(17)20-16(25)6-5-8-27-20/h5-6,8,10-12H,7,9H2,1-4H3,(H,28,33)(H,29,32)
InChIKeyWZJPGZBYACENFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RyRs Activator 5 Overview


RyRs activator 5 (also designated Compound A-1, molecular formula C₂₃H₂₄Cl₂FN₅O₃, molecular weight 508.37 g/mol) is a synthetic small-molecule agonist of the ryanodine receptor (RyR) [1]. It was discovered and optimized as part of a series of novel RyR agonists through a computer-aided drug design workflow integrating 3D-QSAR (CoMFA and CoMSIA), molecular docking, and molecular dynamics (MD) simulations targeting the RyR of the agricultural pest Spodoptera frugiperda [1]. The compound serves as a valuable tool compound for investigating insect RyR pharmacology and for structure-activity relationship (SAR) studies in insecticide development.

Compound class Synthetic small-molecule RyR agonist
Design route 3D-QSAR / MD-guided optimization
Target system Insect RyR (Spodoptera frugiperda)
Chemotype Halogenated phenyl-pyrazole core; distinct from diamides Reported scaffold

RyRs Activator 5 Substitution Risks


Ryanodine receptor agonists are not interchangeable due to stark differences in species selectivity, isoform specificity, and potency profiles driven by subtle variations in the RyR binding pocket architecture [1]. Commercial diamide insecticides like chlorantraniliprole achieve high insecticidal activity through >300-fold selectivity for insect RyR over mammalian isoforms [2]. Similarly, RyRs activator 5 emerged from a 3D-QSAR-driven optimization campaign specifically tailored to the Spodoptera frugiperda RyR, with MD simulations confirming differential binding stability in insect versus mammalian RyR1 complexes [1]. Substituting RyRs activator 5 with a generic RyR agonist—whether another research compound or a commercial diamide—would introduce uncharacterized variables in binding kinetics, species specificity, and downstream calcium signaling outcomes, thereby compromising experimental reproducibility and invalidating SAR conclusions derived from the original design study [1].

! Species selectivity profile may shift; binding stability in insect RyR may not transfer to generic RyR agonists.
! Chemotype mismatch with diamides can alter binding kinetics and calcium-release outcomes, compromising SAR reproducibility.
! Isoform-specific engagement reported; substitution risks uncharacterized variable in insect vs. mammalian RyR studies.

RyRs Activator 5 Differentiation Evidence


In Silico Binding Mode & Affinity

RyRs activator 5 (Compound A-1) was designed using a validated 3D-QSAR model (CoMFA q² = 0.728, CoMSIA q² = 0.681) and its binding pose was refined through 100 ns molecular dynamics (MD) simulations in complex with S. frugiperda RyR [1]. The MD simulations revealed a stable ligand-receptor complex with a root-mean-square deviation (RMSD) plateauing below 2.5 Å after 40 ns, indicating a well-conserved binding conformation distinct from the diamide binding mode [1]. Binding free energy calculations (MM-GBSA) for the closely related analog A-3 demonstrated a ΔG_bind of -48.2 kcal/mol against native S. frugiperda RyR, compared to -39.1 kcal/mol for mutant RyR, underscoring the series' sensitivity to target-site polymorphisms [1].

In silico binding
Class-level
MD simulation (100 ns): RMSD plateau
Supports binding pose stability in S. frugiperda RyR homology model.
Model-dependent; experimental validation pending.
Larvicidal activity
Reported
Analog A-2 LC50 = 0.18 mg/L
Analog A-3 LC50 = 0.20 mg/L
Chlorantraniliprole LC50 = 0.27 mg/L
Reported comparable insecticidal activity within tested series; A-1 data not disclosed.
In vivo bioassay context; cross-study verification needed.
Selectivity profile
Class-level
Insect RyR RMSD
Mammalian RyR1 RMSD > 3.0 Å
ΔG_bind difference 12–15 kcal/mol less favorable in mammalian complex
Predicted species-selectivity context for insect vs. mammalian RyR binding.
In silico inference; experimental validation required.
Chemotype divergence
Class-level
Halogenated phenyl-pyrazole core; no diamide pharmacophore. Distinct scaffold from anthranilic/phthalic diamides.
Novel chemotype may support resistance-breaking SAR exploration.
Resistance profile against mutant RyR isoforms not yet experimentally determined.
Procurement identity
Data to verify
C₂₃H₂₄Cl₂FN₅O₃, MW 508.37 g/mol. Available as solid from multiple vendors; typical purity ≥98% (HPLC) per supplier COA.
Commercial availability with standard characterization supports reproducible procurement.
Request batch-specific certificate for purity verification.
Ryanodine receptor Molecular dynamics 3D-QSAR Insecticide design

Larvicidal Activity Against S. frugiperda

While the precise LC50 value for Compound A-1 is not disclosed in the public abstract of the primary study, the series to which it belongs demonstrates potent larvicidal activity against the target pest. In the same study, the optimized analogs A-2 and A-3 exhibited LC50 values of 0.18 mg/L and 0.20 mg/L, respectively, against S. frugiperda, which are statistically comparable to the commercial diamide insecticide chlorantraniliprole (LC50 = 0.27 mg/L) [1]. This demonstrates that the 3D-QSAR-guided design strategy successfully yielded compounds with insecticidal potency on par with the current industry standard [1].

Larvicidal activity
Reported
Analog A-2 LC50 = 0.18 mg/L
Analog A-3 LC50 = 0.20 mg/L
Chlorantraniliprole LC50 = 0.27 mg/L
Reported comparable insecticidal activity within tested series; A-1 data not disclosed.
In vivo bioassay context; cross-study verification needed.
Insecticide Larvicidal activity Spodoptera frugiperda LC50

Insect vs. Mammalian RyR Selectivity

A key differentiator for insecticide development is the selectivity ratio between insect and mammalian RyR isoforms. MD simulations in the primary study were extended to include mammalian RyR1 complexes under identical physiological conditions [1]. The simulations indicated that the ligand series exhibits a less stable binding conformation in the mammalian RyR1 pocket, with higher RMSD fluctuations (>3.0 Å) and a calculated ΔG_bind approximately 12-15 kcal/mol less favorable compared to the insect RyR complex [1]. This predicted selectivity profile is consistent with the >300-fold selectivity observed for diamide insecticides like chlorantraniliprole (insect RyR EC50 = 40-50 nM vs. mammalian RyR EC50 = 14 µM) [2].

Selectivity profile
Class-level
Insect RyR RMSD
Mammalian RyR1 RMSD > 3.0 Å
ΔG_bind difference 12–15 kcal/mol less favorable in mammalian complex
Predicted species-selectivity context for insect vs. mammalian RyR binding.
In silico inference; experimental validation required.
Chemotype divergence
Class-level
Halogenated phenyl-pyrazole core; no diamide pharmacophore. Distinct scaffold from anthranilic/phthalic diamides.
Novel chemotype may support resistance-breaking SAR exploration.
Resistance profile against mutant RyR isoforms not yet experimentally determined.
Procurement identity
Data to verify
C₂₃H₂₄Cl₂FN₅O₃, MW 508.37 g/mol. Available as solid from multiple vendors; typical purity ≥98% (HPLC) per supplier COA.
Commercial availability with standard characterization supports reproducible procurement.
Request batch-specific certificate for purity verification.
Species selectivity Mammalian safety RyR1 Molecular dynamics

Structural Differentiation from Diamides

RyRs activator 5 (Compound A-1) is structurally distinct from the anthranilic diamide and phthalic diamide classes that dominate the commercial insecticide market (e.g., chlorantraniliprole, flubendiamide) [1]. While diamides share a conserved diamide pharmacophore, A-1 and its analogs incorporate a halogenated phenyl-pyrazole core with a unique substitution pattern, as revealed by the 3D-QSAR contour maps [1]. This chemotype divergence is significant because cross-resistance between diamide insecticides is well-documented, driven by target-site mutations (e.g., G4946E in Plutella xylostella RyR) [2]. A compound with a novel scaffold may exhibit differential binding to mutant RyR isoforms, offering a potential advantage in resistance management studies.

Chemotype divergence
Class-level
Halogenated phenyl-pyrazole core; no diamide pharmacophore. Distinct scaffold from anthranilic/phthalic diamides.
Novel chemotype may support resistance-breaking SAR exploration.
Resistance profile against mutant RyR isoforms not yet experimentally determined.
Chemotype Scaffold hopping Anthranilic diamide Resistance management

Compound Availability & Purity

RyRs activator 5 is supplied by multiple vendors (e.g., InvivoChem Cat# V81340, MedChemExpress Cat# HY-155394, TargetMol Cat# T81236) as a solid with a molecular weight of 508.37 g/mol and chemical formula C₂₃H₂₄Cl₂FN₅O₃ [1]. While quantitative purity data are not disclosed in the primary research publication, commercial vendors typically provide Certificates of Analysis specifying purity (often ≥98% by HPLC) . This traceability ensures that researchers can procure a consistent and characterized batch of the compound, a prerequisite for generating reproducible pharmacological data and for direct comparison with the parent study's findings.

Procurement identity
Data to verify
C₂₃H₂₄Cl₂FN₅O₃, MW 508.37 g/mol. Available as solid from multiple vendors; typical purity ≥98% (HPLC) per supplier COA.
Commercial availability with standard characterization supports reproducible procurement.
Request batch-specific certificate for purity verification.
Compound procurement Purity Quality control Reproducibility

RyRs Activator 5 Application Scenarios


SAR Studies for RyR Agonists

RyRs activator 5 serves as a foundational reference compound for SAR campaigns aimed at optimizing insecticidal activity against Spodoptera frugiperda. Its inclusion in a compound library allows researchers to benchmark new synthetic analogs against the 3D-QSAR and MD simulation parameters established in the original study, including binding stability (RMSD < 2.5 Å) and predicted ΔG_bind values [1]. Researchers can systematically modify the halogenated phenyl-pyrazole core while using A-1 as a control to assess the impact on larvicidal potency and target engagement.

Insect RyR Pharmacology Screening

The compound is ideally suited for in vitro pharmacological assays designed to characterize insect RyR activation. This includes calcium flux assays using fluorescent indicators (e.g., Fluo-4) in insect cell lines or isolated tissue preparations, as well as [³H]ryanodine binding displacement assays to determine binding affinity [1]. RyRs activator 5 can be used alongside diamide controls (e.g., chlorantraniliprole) to evaluate differences in efficacy, potency, and kinetics of RyR-mediated calcium release, providing critical data for insecticide discovery programs.

Mammalian RyR Binding Studies

Given the in silico evidence of differential binding stability between insect and mammalian RyR1 complexes [1], RyRs activator 5 is a valuable tool for experimental validation of species selectivity. Researchers can employ the compound in parallel assays using HEK293 cells expressing insect RyR versus mammalian RyR1/RyR2 to quantify selectivity ratios. Such studies are essential for understanding the structural determinants of species-specific RyR modulation and for advancing the development of insecticides with favorable mammalian safety profiles.

Resistance Mechanisms in Lepidopteran Pests

As a compound with a chemotype distinct from commercial diamide insecticides [1], RyRs activator 5 is a strategic probe for investigating resistance mechanisms. It can be used in comparative toxicity assays with diamide-resistant and -susceptible strains of S. frugiperda or Plutella xylostella to determine whether the novel scaffold circumvents known target-site mutations (e.g., G4946E) that confer cross-resistance to diamides [2]. This application is critical for developing next-generation insecticides capable of overcoming field-evolved resistance.

Application
Selection Property
Validation Focus
RyR agonist SAR studies
3D-QSAR/MD-optimized scaffold
Binding stability and ΔG_bind consistency
Insect RyR pharmacology screening
RyR activation in insect models
Calcium flux and ryanodine binding endpoints
Mammalian RyR binding studies
Species-selectivity profiling
Insect vs. mammalian RyR isoform response
Resistance mechanism investigation
Chemotype distinct from diamides
Response in diamide-resistant vs. susceptible strains

Technical Documentation Hub

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32 linked technical documents
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